5-Phosphonooxy-L-lysine
CAS No.:
Cat. No.: VC1948026
Molecular Formula: C6H15N2O6P
Molecular Weight: 242.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15N2O6P |
|---|---|
| Molecular Weight | 242.17 g/mol |
| IUPAC Name | (2S,5R)-2,6-diamino-5-phosphonooxyhexanoic acid |
| Standard InChI | InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4-,5+/m1/s1 |
| Standard InChI Key | WLPXLNNUXMDSPG-UHNVWZDZSA-N |
| Isomeric SMILES | C(C[C@@H](C(=O)O)N)[C@H](CN)OP(=O)(O)O |
| Canonical SMILES | C(CC(C(=O)O)N)C(CN)OP(=O)(O)O |
Introduction
Chemical Structure and Properties
5-Phosphonooxy-L-lysine is an O-phosphoamino acid derived from L-lysine, specifically the 5-phosphonooxy derivative of L-lysine with erythro-stereochemistry. It is characterized by a phosphate group attached to the hydroxyl group at the fifth carbon position of the lysine backbone.
Chemical Identifiers and Names
The compound has several synonyms that reflect its structural characteristics:
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(5R)-5-phosphonooxy-L-lysine
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erythro-5-phosphonooxy-L-lysine
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O-Phosphohydroxy-L-lysine
Physical and Chemical Properties
The key physical and chemical properties of 5-Phosphonooxy-L-lysine are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C6H15N2O6P |
| Molecular Weight | 242.17 g/mol |
| IUPAC Name | (2S,5R)-2,6-diamino-5-phosphonooxyhexanoic acid |
| Standard InChI | InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4-,5+/m1/s1 |
| Standard InChIKey | WLPXLNNUXMDSPG-UHNVWZDZSA-N |
| Isomeric SMILES | C(CC@@HN)C@HOP(=O)(O)O |
Structural Characteristics
The compound contains:
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An α-amino group
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An α-carboxylic acid group
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A side chain with a phosphate group attached at the 5-position
Biochemical Synthesis and Metabolism
5-Phosphonooxy-L-lysine is an intermediate in the metabolic pathway for the degradation of 5-hydroxy-L-lysine, which is a post-translational modification of lysine commonly found in collagen.
Biosynthetic Pathway
The biosynthesis of 5-Phosphonooxy-L-lysine involves the following steps:
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Hydroxylation of lysine residues in proteins (particularly collagen) by lysyl hydroxylase enzymes (procollagen-lysine,2-oxoglutarate 5-dioxygenase or PLOD1, PLOD2, and PLOD3)
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Proteolytic degradation of collagen, releasing free 5-hydroxy-L-lysine
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Phosphorylation of 5-hydroxy-L-lysine by a GTP-dependent kinase called hydroxylysine kinase (AGPHD1)
The reaction for the final step is:
Guanosine triphosphate + 5-Hydroxylysine → Guanosine diphosphate + 5-phosphonooxy-L-lysine
Metabolic Fate
5-Phosphonooxy-L-lysine is metabolized by 5-phosphonooxy-L-lysine phospho-lyase (AGXT2L2/PHYKPL), which catalyzes the breakdown of this compound into:
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(S)-2-amino-6-oxohexanoate (also known as 2-aminoadipate semialdehyde)
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Ammonia (NH3)
The chemical reaction is:
(5R)-5-phosphonooxy-L-lysine + H2O → (S)-2-amino-6-oxohexanoate + NH3 + phosphate
Enzymes Involved in 5-Phosphonooxy-L-lysine Metabolism
Two key enzymes are directly involved in the metabolism of 5-Phosphonooxy-L-lysine:
Hydroxylysine Kinase (AGPHD1)
AGPHD1 (gene name) is the enzyme responsible for the phosphorylation of 5-hydroxy-L-lysine to form 5-phosphonooxy-L-lysine. Key characteristics include:
5-Phosphonooxy-L-lysine Phospho-lyase (AGXT2L2/PHYKPL)
This enzyme (EC 4.2.3.134) catalyzes the breakdown of 5-phosphonooxy-L-lysine. Important features include:
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Also known as 5-phosphohydroxy-L-lysine ammoniophospholyase
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Gene name: PHYKPL
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UniProtKB Entry: Q8IUZ5
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Number of residues: 450
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Molecular Weight: 49,710.245 Da
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Theoretical pI: 6.76
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Cellular location: Mitochondrion
The enzyme functions as a carbon-oxygen lyase, specifically in the phosphate-acting category (EC 4.2.3), and is involved in the amino acid degradation pathway .
Molecular Identification and Research History
The molecular identification of the enzymes involved in 5-phosphonooxy-L-lysine metabolism was a significant scientific contribution to understanding lysine degradation pathways.
Discovery and Identification
Researchers Veiga-da-Cunha, Hadi, Balligand, Stroobant, and Van Schaftingen made important contributions to identifying the enzymes involved in this pathway. Their work revealed that:
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AGPHD1 is the 5-hydroxylysine kinase
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AGXT2L2 is the 5-phosphohydroxy-L-lysine phospho-lyase
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AGXT2L1 (a related enzyme) functions as O-phosphoethanolamine phospho-lyase, which catalyzes a similar reaction but on phosphoethanolamine
Their research approach involved:
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Comparative genomics with bacterial homologs
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Recombinant protein production and purification
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Enzymatic assays including radiochemical assays using [32P]-labeled substrates
Biochemical Characterization
The biochemical characterization of the enzymes revealed:
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AGPHD1 catalyzes the GTP-dependent phosphorylation of 5-hydroxy-L-lysine
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AGXT2L2 converts the phosphorylation product to ammonia, inorganic phosphate, and 2-aminoadipate semialdehyde
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Both enzymes are likely involved in the etiology of metabolic disorders such as 5-hydroxylysinuria and 5-phosphohydroxylysinuria
Biological Significance and Clinical Implications
Role in Collagen Metabolism
5-Phosphonooxy-L-lysine is directly linked to collagen metabolism:
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Derived from the breakdown of 5-hydroxylysine, which is a post-translational modification in collagen
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5-Hydroxylysine contributes to collagen's unusual toughness and resiliency through glycosylation
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Free forms of 5-hydroxylysine arise through proteolytic degradation of collagen
Clinical Relevance
The metabolism of 5-phosphonooxy-L-lysine has clinical implications:
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Defects in AGPHD1 and AGXT2L2 are likely the mutated enzymes in rare metabolic disorders such as 5-hydroxylysinuria and 5-phosphohydroxylysinuria
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Urinary excretion of 5-hydroxylysine and its derivatives can be used as an index of collagen degradation
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Elevated levels may indicate more rapid or extensive collagen degradation, as seen in:
Research Applications
5-Phosphonooxy-L-lysine has been studied in various research contexts:
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Used in metabolomics studies as a biomarker for metabolic disorders
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Featured in research on liver fibrosis models where its levels can be affected by disease states
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Studied in the context of rumen microorganism metabolism
Analytical Methods and Detection
Various methods are employed for the detection and analysis of 5-phosphonooxy-L-lysine in biological samples:
Radiochemical Assay
For research purposes, a radiochemical assay can measure the production of [32P]Pi from [32P]5-phosphonooxy-L-lysine:
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Reaction mixture typically contains recombinant human AGXT2L2, PLP, and radioactively labeled substrate
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After incubation, [32P]Pi is isolated as a phosphomolybdic complex
Separation Techniques
Separation of 5-phosphonooxy-L-lysine from related compounds can be achieved through:
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Chromatographic techniques to separate 5-phosphonooxy-L-lysine from inorganic phosphate
Relationship to Nutritional Biochemistry
Lysine Metabolism and Nutrition
As a derivative of lysine, 5-phosphonooxy-L-lysine's metabolism is indirectly related to lysine nutrition:
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Lysine is an essential amino acid that must be obtained through diet
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Lysine plays critical roles in protein synthesis, collagen formation, and carnitine production
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Dietary lysine availability affects signaling pathways including Target of Rapamycin (TOR) and Amino Acid Response (AAR) pathways
Recent research has shown that dietary lysine regulates:
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